(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
Description
The compound (4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is a structurally complex tricyclic derivative containing a pyridinylmethylidene group and a 2-chlorophenyl substituent.
1,4-Dioxane, a co-solvent in the compound’s synthesis (e.g., as a reaction medium in Mannich reactions ), is a cyclic ether with exceptional solvent properties. It is miscible with water, polar/nonpolar compounds, and inorganic salts . However, 1,4-dioxane is classified as a probable human carcinogen and exhibits environmental persistence, complicating its use in industrial processes .
Properties
IUPAC Name |
(2Z)-8-[(2-chlorophenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3.C4H8O2/c24-19-6-2-1-5-16(19)12-26-13-18-20(28-14-26)8-7-17-22(27)21(29-23(17)18)10-15-4-3-9-25-11-15;1-2-6-4-3-5-1/h1-11H,12-14H2;1-4H2/b21-10-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXTVQXPYXAOK-MWYWQVAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane (CAS Number: 1217228-19-7) has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 492.9 g/mol. The structural features include a chlorophenyl group and a pyridine moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H25ClN2O5 |
| Molecular Weight | 492.9 g/mol |
| CAS Number | 1217228-19-7 |
| Structural Features | Chlorophenyl, Pyridine |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, chlorinated phenyl derivatives have been documented to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have shown that compounds with similar dioxane and azatricyclo structures can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulatory proteins.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : The presence of the pyridine ring may facilitate interaction with enzymes involved in nucleic acid synthesis or protein synthesis.
- Receptor Modulation : The compound may act as a modulator at various receptors, including those involved in neurotransmission and cell signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted on structurally related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorophenyl group enhanced activity against resistant strains.
Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that a related compound induced apoptosis in a dose-dependent manner. The mechanism was attributed to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives
Pyrazolines, such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline , share structural motifs with the target compound, including aromatic substituents and heterocyclic cores. These derivatives are synthesized via chalcone intermediates in acetic acid/HCl . Key differences include:
- Bioactivity : Pyrazolines exhibit antimicrobial and anti-inflammatory properties, whereas the target compound’s activity is underexplored.
- Solubility : Pyrazolines are less water-soluble due to hydrophobic aryl groups, contrasting with 1,4-dioxane’s complete water miscibility .
Thiazolo-Pyrimidine Derivatives
Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile feature fused thiazole-pyrimidine systems. Synthesis involves chloroacetic acid and aromatic aldehydes in acetic anhydride . Comparisons include:
- Synthetic Complexity : Both require multi-step reactions, but the target compound’s tricyclic core demands specialized cyclization strategies.
- Applications : Thiazolo-pyrimidines are explored for anticancer activity, whereas the target compound’s utility remains speculative .
Spiro-Dione Derivatives
Spiro-diones (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ) share rigid, polycyclic frameworks. These are synthesized via Mannich reactions in 1,4-dioxane/water mixtures . Key distinctions:
Adsorption and Separation Behavior
1,4-Dioxane frequently co-occurs with chlorinated volatile organic compounds (CVOCs) in contaminated sites. Unlike CVOCs, 1,4-dioxane resists anaerobic biodegradation, necessitating selective adsorption. Macrocyclic adsorbents (e.g., β-CD-TFN and Res-TFN) show high CVOC selectivity (e.g., trichloroethylene) over 1,4-dioxane, unlike conventional activated carbon .
Degradation Pathways
1,4-Dioxane degrades via advanced oxidation processes (AOPs), forming intermediates like ethylene glycol diformate before mineralization to CO₂ and H₂O . In contrast, CVOCs (e.g., trichloroethylene) require reductive dechlorination under anaerobic conditions. Co-contamination complicates remediation, as aerobic conditions favor 1,4-dioxane breakdown but inhibit CVOC degradation .
Analytical Methods
1,4-Dioxane quantification employs GC-MS with liquid-liquid extraction (LLE) or static headspace (SH) methods. Optimal conditions include 10,000 rpm centrifugation and 20°C extraction . Comparatively, pyrazolines and thiazolo-pyrimidines are analyzed via FT-IR, NMR, and HPLC due to lower volatility .
Regulatory and Environmental Impact
1,4-Dioxane is regulated under U.S. EPA guidelines (e.g., EPA Method 8260) with a 10⁻⁶ cancer risk level of 0.35 µg/L . Similar to PFAS, it resists natural degradation but lacks carbon-fluorine bonds, enabling partial breakdown under UV/thermal stress . In contrast, CVOCs face stricter discharge limits due to higher toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
